molecular formula C6H2Cl3N3 B6206076 5-azido-1,2,3-trichlorobenzene CAS No. 2020678-43-5

5-azido-1,2,3-trichlorobenzene

Cat. No.: B6206076
CAS No.: 2020678-43-5
M. Wt: 222.5
InChI Key:
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Description

It is characterized by the presence of three chlorine atoms and one azido group attached to a benzene ring, giving it the molecular formula C6H2Cl3N3.

Preparation Methods

The synthesis of 5-azido-1,2,3-trichlorobenzene typically involves the azidation of 1,2,3-trichlorobenzene. One common method includes the reaction of 1,2,3-trichlorobenzene with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

5-Azido-1,2,3-trichlorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.

    Cycloaddition Reactions: The azido group can engage in [3+2] cycloaddition reactions, forming triazoles.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen in the presence of a catalyst.

Scientific Research Applications

5-Azido-1,2,3-trichlorobenzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds, including triazoles and other nitrogen-containing heterocycles.

    Biology: The compound’s azido group makes it useful in bioconjugation techniques, such as click chemistry, for labeling biomolecules.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-azido-1,2,3-trichlorobenzene largely depends on the specific reactions it undergoes. For instance, in click chemistry, the azido group reacts with alkynes to form stable triazole rings, which can be used to link various molecules . The molecular targets and pathways involved vary based on the specific application and the nature of the molecules being synthesized.

Comparison with Similar Compounds

5-Azido-1,2,3-trichlorobenzene can be compared with other trichlorobenzene derivatives such as:

    1,2,3-Trichlorobenzene: Lacks the azido group, making it less reactive in certain types of chemical reactions.

    1,2,4-Trichlorobenzene: Has a different chlorine atom arrangement, leading to different chemical and toxicological properties.

    1,3,5-Trichlorobenzene: Another isomer with distinct structural and chemical properties.

The presence of the azido group in this compound makes it particularly unique and versatile for various synthetic applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 5-azido-1,2,3-trichlorobenzene can be achieved through a substitution reaction of 1,2,3-trichlorobenzene with sodium azide.", "Starting Materials": [ "1,2,3-trichlorobenzene", "Sodium azide", "Dimethylformamide (DMF)", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)" ], "Reaction": [ "Step 1: Dissolve 1,2,3-trichlorobenzene in DMF.", "Step 2: Add sodium azide to the solution and stir for several hours at room temperature.", "Step 3: Add NaOH to the reaction mixture to adjust the pH to 8-9.", "Step 4: Extract the product with dichloromethane.", "Step 5: Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 6: Concentrate the solution under reduced pressure to obtain the crude product.", "Step 7: Purify the product by recrystallization from ethanol.", "Step 8: Characterize the product by spectroscopic methods such as NMR and IR.", "Step 9: If necessary, adjust the purity of the product by repeating the purification steps." ] }

CAS No.

2020678-43-5

Molecular Formula

C6H2Cl3N3

Molecular Weight

222.5

Purity

95

Origin of Product

United States

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